2'-Deoxycytidine-d1
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Overview
Description
2’-Deoxycytidine-d1 is a deoxyribonucleoside, which is a component of deoxyribonucleic acid. It is structurally similar to cytidine but lacks a hydroxyl group at the 2’ position of the ribose sugar. This compound plays a crucial role in DNA synthesis and repair, making it an essential molecule in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-d1 typically involves the reaction of a protected cytosine derivative with a deoxyribose sugar. One common method is the condensation of a silylated cytosine derivative with a protected deoxyribose derivative, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of an inert solvent, such as tetrahydrofuran, and a catalyst, such as trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-d1 can be achieved through microbial fermentation using genetically engineered Escherichia coli strains. These strains are engineered to overproduce the necessary enzymes for the biosynthesis of deoxyribonucleosides, resulting in high yields of 2’-Deoxycytidine-d1 .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by sulfate radicals, which leads to the formation of base radicals and sugar radicals .
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Deoxycytidine-d1 include peroxodisulfate for oxidation and hydrazine for reduction . The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from the oxidation of 2’-Deoxycytidine-d1 include free cytosine and various intermediate radicals . Reduction reactions can yield deoxyuridine derivatives .
Scientific Research Applications
2’-Deoxycytidine-d1 has numerous scientific research applications across various fields:
Medicine: 2’-Deoxycytidine-d1 is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of various pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of 2’-Deoxycytidine-d1 involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA synthesis by competing with natural nucleosides. This inhibition can lead to DNA strand breaks and cell death, making it effective in anticancer therapies . The compound targets enzymes such as deoxycytidine kinase, which phosphorylates it to its active form .
Comparison with Similar Compounds
2’-Deoxycytidine-d1 is similar to other deoxyribonucleosides, such as deoxyuridine and deoxythymidine. its unique structure, lacking a hydroxyl group at the 2’ position, gives it distinct properties and applications .
Similar Compounds
Deoxyuridine: Similar in structure but contains a uracil base instead of cytosine.
Deoxythymidine: Contains a thymine base and is used in DNA synthesis.
Gemcitabine: A deoxycytidine analog with fluorine substitutions, used as an anticancer agent.
2’-Deoxycytidine-d1’s unique properties make it a valuable compound in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D |
InChI Key |
CKTSBUTUHBMZGZ-GFVXGUDPSA-N |
Isomeric SMILES |
[2H]C1=CN(C(=O)NC1=N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=N)NC2=O)CO)O |
Origin of Product |
United States |
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